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Compound Name:
2-Methylpyrimidine-5-

carbaldehyde

Cat. No.: B021589 Get Quote

Introduction: The Strategic Importance of the
Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold"—a

molecular framework that is a recurring motif in a multitude of biologically active compounds.[1]

[2] As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidine is

intrinsically recognized by biological systems.[2] This inherent biocompatibility, combined with

its versatile chemical reactivity, has made it a cornerstone in the design of novel therapeutics.

Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities,

including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]

Within this vital class of heterocycles, 2-Methylpyrimidine-5-carbaldehyde emerges as a

particularly valuable and versatile building block. Its structure is strategically functionalized: the

pyrimidine core provides the essential pharmacophoric element, the methyl group at the 2-

position can influence solubility and metabolic stability, and the aldehyde at the 5-position

serves as a reactive handle for a wide array of chemical transformations. This unique

combination allows for the facile introduction of molecular diversity, enabling chemists to

systematically explore structure-activity relationships (SAR) and optimize compounds for

desired therapeutic effects. This guide provides an in-depth exploration of the applications of 2-
Methylpyrimidine-5-carbaldehyde in medicinal chemistry, complete with detailed protocols for

its key transformations.
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Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use

in the laboratory.

Property Value Reference(s)

CAS Number 90905-33-2 [4]

Molecular Formula C₆H₆N₂O [4]

Molecular Weight 122.13 g/mol [4]

Appearance
Off-white to yellow crystalline

powder
[5]

Melting Point 68-69 °C [4]

Boiling Point 213.7 ± 13.0 °C at 760 mmHg [4]

Solubility
Soluble in chloroform,

methanol
[4]

Storage

Store at 2-8°C under an inert

atmosphere (e.g., Nitrogen or

Argon)

[4]

Safety Information: 2-Methylpyrimidine-5-carbaldehyde is classified as a warning-level

hazardous substance, with hazard statements H315 (causes skin irritation), H319 (causes

serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Notes: A Gateway to Complex Bioactive
Molecules
The aldehyde functionality of 2-Methylpyrimidine-5-carbaldehyde is its key asset, serving as

an electrophilic site for the construction of more elaborate molecular architectures. Its utility is

prominently demonstrated in the synthesis of kinase inhibitors and other targeted therapies.
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While direct synthesis of a blockbuster drug from this specific starting material is not widely

documented, its structural motif is central to many important pharmaceuticals. For instance, a

closely related pyrimidine-5-carbaldehyde derivative is a key intermediate in the synthesis of

Rosuvastatin, a widely prescribed medication for lowering cholesterol.[6][7] Similarly, pyrimidine

aldehydes are crucial precursors for the synthesis of potent tyrosine kinase inhibitors like

Imatinib and Nilotinib, used in cancer therapy.[8][9]

The following sections will detail three fundamental transformations that leverage the reactivity

of 2-Methylpyrimidine-5-carbaldehyde to build scaffolds of high medicinal relevance.

Core Synthetic Transformations

Key Reactions

Resulting Scaffolds

2-Methylpyrimidine-5-carbaldehyde

Reductive Amination

 R¹R²NH, 
 Reducing Agent 

 (e.g., NaBH(OAc)₃) 

Wittig Olefination

 Phosphonium Ylide 
 (Ph₃P=CHR) 

Knoevenagel Condensation

 Active Methylene Compound 
 (e.g., Malononitrile), 

 Base (e.g., Piperidine) 

Substituted Amines
(e.g., Kinase Inhibitor Scaffolds)

Substituted Alkenes
(e.g., for further functionalization)

α,β-Unsaturated Systems
(e.g., Michael Acceptors, Bioactive Cores)
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Caption: Key synthetic transformations of 2-Methylpyrimidine-5-carbaldehyde.

Protocols
Protocol 1: Reductive Amination for the Synthesis of
Secondary and Tertiary Amines
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Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for the

synthesis of amines, which are prevalent in drug molecules. The reaction proceeds in two

stages: the formation of an iminium ion intermediate from the aldehyde and an amine, followed

by its in-situ reduction.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the

reducing agent of choice as it is mild, selective for imines over aldehydes, and does not require

acidic conditions that can be detrimental to sensitive substrates.[12] This one-pot procedure is

highly efficient for creating diverse amine libraries for SAR studies.

Experimental Workflow:

Dissolve Aldehyde & Amine Add NaBH(OAc)₃ Stir at RT
(2-16 h)

Quench Reaction
(aq. NaHCO₃) Extract with EtOAc Purify

(Chromatography) Characterize Product

Click to download full resolution via product page

Caption: General workflow for reductive amination.

Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-Methylpyrimidine-5-carbaldehyde (1.0

eq) and the desired primary or secondary amine (1.1 eq) in a suitable aprotic solvent, such

as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately

0.1 M.

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride

(NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is often slightly

exothermic.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas

evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

ethyl acetate (3 x volume of the reaction).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by flash column chromatography on silica gel.

Protocol 2: Wittig Olefination for Carbon-Carbon Double
Bond Formation
Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing

alkenes from aldehydes or ketones.[13] It involves the reaction of the carbonyl compound with

a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the

highly stable triphenylphosphine oxide byproduct.[14] This reaction is invaluable for extending

carbon chains and introducing alkene functionalities, which can serve as handles for further

synthetic manipulations or as key structural elements in the final drug molecule. The choice of

base and solvent is critical and depends on the stability of the ylide being generated.[15]

Experimental Workflow:

Prepare Ylide
(Phosphonium Salt + Base) Add Aldehyde Solution React at appropriate Temp. Quench Reaction

(e.g., Water) Extract with Organic Solvent Purify
(Chromatography) Characterize Product

Click to download full resolution via product page

Caption: General workflow for the Wittig reaction.

Step-by-Step Procedure (for a non-stabilized ylide):

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere

(Nitrogen or Argon), suspend the appropriate triphenylphosphonium salt (1.1 eq) in

anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide

(t-BuOK) (1.05 eq), dropwise to the suspension. A distinct color change (often to deep red or

orange) indicates the formation of the ylide. Stir at this temperature for 30-60 minutes.
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Aldehyde Addition: Dissolve 2-Methylpyrimidine-5-carbaldehyde (1.0 eq) in a minimal

amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS

analysis indicates the complete consumption of the aldehyde (typically 1-4 hours).

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution

of ammonium chloride (NH₄Cl).

Extraction and Purification: Extract the mixture with ethyl acetate or diethyl ether. The

organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and

concentrated. The crude product is then purified by flash column chromatography. The

triphenylphosphine oxide byproduct can often be partially removed by precipitation from a

nonpolar solvent like hexanes prior to chromatography.[16]

Protocol 3: Knoevenagel Condensation for α,β-
Unsaturated Systems
Scientific Rationale: The Knoevenagel condensation is a modification of the aldol condensation

where an aldehyde or ketone reacts with an "active methylene" compound (a compound with a

CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl

cyanoacetate).[17][18] The reaction is typically catalyzed by a weak base, like piperidine.[19]

This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile

intermediates and can themselves be biologically active, for example, as Michael acceptors.

[20]

Experimental Workflow:

Dissolve Aldehyde & 
Active Methylene Compound

Add Catalytic Base
(e.g., Piperidine)

Heat to Reflux
(if necessary) Monitor by TLC Cool & Precipitate Filter & Wash Solid Dry & Characterize Product

Click to download full resolution via product page

Caption: General workflow for the Knoevenagel condensation.

Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-Methylpyrimidine-5-carbaldehyde (1.0

eq) and the active methylene compound (e.g., malononitrile, 1.05 eq) in a suitable solvent,

such as ethanol or isopropanol.

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq), to

the solution.

Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity

of the substrates. The reaction progress can be monitored by the formation of a precipitate or

by TLC.[21]

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize

precipitation of the product.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold

solvent (the same as the reaction solvent) to remove any unreacted starting materials and

catalyst.

Drying: Dry the purified product under vacuum. The product is often of high purity and may

not require further purification.

Conclusion and Future Outlook
2-Methylpyrimidine-5-carbaldehyde is a high-value, versatile building block that provides

medicinal chemists with a reliable and efficient entry point into a vast chemical space of

biologically relevant molecules. The protocols detailed herein for reductive amination, Wittig

olefination, and Knoevenagel condensation represent fundamental, field-proven methods for

elaborating this core structure into diverse scaffolds suitable for drug discovery programs. As

the demand for novel, targeted therapeutics continues to grow, particularly in areas like

oncology and infectious diseases, the strategic use of such well-defined and reactive

intermediates will remain a critical component of the drug development pipeline. The pyrimidine

scaffold, accessed through reagents like 2-Methylpyrimidine-5-carbaldehyde, is poised to

continue delivering new generations of life-saving medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b021589#use-of-2-methylpyrimidine-5-
carbaldehyde-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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